molecular formula C16H15NO3S B11119802 Methyl 2-[(cyclopropylcarbonyl)amino]-4-phenyl-3-thiophenecarboxylate CAS No. 546079-46-3

Methyl 2-[(cyclopropylcarbonyl)amino]-4-phenyl-3-thiophenecarboxylate

Cat. No.: B11119802
CAS No.: 546079-46-3
M. Wt: 301.4 g/mol
InChI Key: BVXBTRHFVJRYKX-UHFFFAOYSA-N
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Description

Methyl 2-cyclopropaneamido-4-phenylthiophene-3-carboxylate is a synthetic compound belonging to the thiophene family. Thiophenes are five-membered heterocyclic compounds containing a sulfur atom. This particular compound is characterized by its unique structure, which includes a cyclopropaneamido group and a phenyl group attached to the thiophene ring. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-cyclopropaneamido-4-phenylthiophene-3-carboxylate typically involves the condensation of appropriate starting materials under controlled conditions. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . The reaction conditions often require the use of solvents like methanol or ethanol and catalysts such as sodium methoxide.

Industrial Production Methods

Industrial production of thiophene derivatives, including methyl 2-cyclopropaneamido-4-phenylthiophene-3-carboxylate, often involves large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems and advanced purification techniques, such as chromatography, ensures the efficient production of high-quality compounds .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-cyclopropaneamido-4-phenylthiophene-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, dihydrothiophenes, and various substituted thiophenes, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of methyl 2-cyclopropaneamido-4-phenylthiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-bromo-4-phenylthiophene-3-carboxylate
  • Methyl 2-cyano-4-phenylthiophene-3-carboxylate
  • Methyl 2-amino-4-phenylthiophene-3-carboxylate

Uniqueness

Methyl 2-cyclopropaneamido-4-phenylthiophene-3-carboxylate is unique due to the presence of the cyclopropaneamido group, which imparts distinct chemical and biological properties. This structural feature can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable molecule for various applications .

Properties

CAS No.

546079-46-3

Molecular Formula

C16H15NO3S

Molecular Weight

301.4 g/mol

IUPAC Name

methyl 2-(cyclopropanecarbonylamino)-4-phenylthiophene-3-carboxylate

InChI

InChI=1S/C16H15NO3S/c1-20-16(19)13-12(10-5-3-2-4-6-10)9-21-15(13)17-14(18)11-7-8-11/h2-6,9,11H,7-8H2,1H3,(H,17,18)

InChI Key

BVXBTRHFVJRYKX-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(SC=C1C2=CC=CC=C2)NC(=O)C3CC3

Origin of Product

United States

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